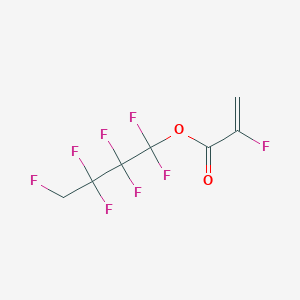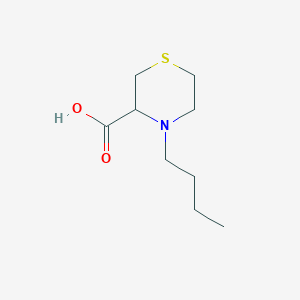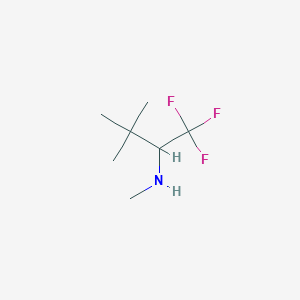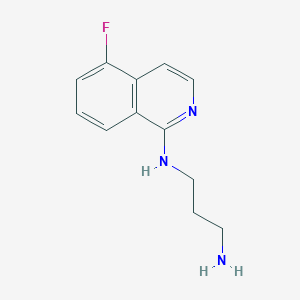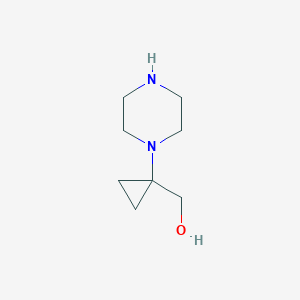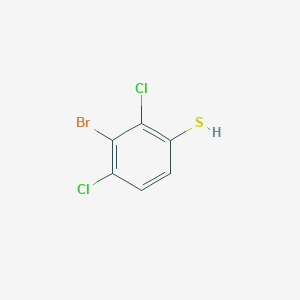
3-Bromo-2,4-dichlorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,4-dichlorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrCl2S It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dichlorobenzenethiol can be synthesized through several methods. One common approach involves the bromination of 2,4-dichlorobenzenethiol. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Bromo-2,4-dichlorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenethiols or amines.
Oxidation: Products include disulfides or sulfonic acids.
科学的研究の応用
3-Bromo-2,4-dichlorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and surface coatings
作用機序
The mechanism of action of 3-Bromo-2,4-dichlorobenzenethiol involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophilic substitution reactions. The thiol group (-SH) can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis .
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzenethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-chlorobenzenethiol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-2,4-dichlorobenzenethiol is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
1349718-23-5 |
|---|---|
分子式 |
C6H3BrCl2S |
分子量 |
257.96 g/mol |
IUPAC名 |
3-bromo-2,4-dichlorobenzenethiol |
InChI |
InChI=1S/C6H3BrCl2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |
InChIキー |
DGTFCYQCNMGTJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1S)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




